

Improving the bioavailability of ZY-444 in vivo

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Compound of Interest

Compound Name: ZY-444

Cat. No.: B10854698

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Technical Support Center: ZY-444

Welcome to the technical support center for **ZY-444**. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the in vivo bioavailability of **ZY-444**. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is **ZY-444** and what is its mechanism of action?

A1: **ZY-444** is a small molecule inhibitor of pyruvate carboxylase (PC), a key enzyme in the tricarboxylic acid (TCA) cycle.^{[1][2]} By inhibiting PC, **ZY-444** disrupts cancer cell metabolism and has been shown to suppress breast cancer growth and metastasis.^{[1][2]} Its mechanism involves the inhibition of the Wnt/ β -catenin/Snail signaling pathway.^{[1][2]}

Q2: What are the known solubility characteristics of **ZY-444**?

A2: **ZY-444** is sparingly soluble in aqueous solutions. It is readily soluble in dimethyl sulfoxide (DMSO).^{[3][4]} For in vivo studies, it is often formulated using co-solvents. One suggested formulation includes DMSO, PEG300/PEG400, Tween-80, and saline, with the recommendation to keep the DMSO concentration below 2% for animal studies.

Q3: What are the potential reasons for observing low in vivo bioavailability with **ZY-444**?

A3: Low oral bioavailability for small molecules like **ZY-444** is often attributed to several factors:

- Poor aqueous solubility: Limited dissolution in the gastrointestinal (GI) tract can be a rate-limiting step for absorption.
- First-pass metabolism: Extensive metabolism in the liver after absorption from the gut can significantly reduce the amount of active drug reaching systemic circulation.
- Efflux by transporters: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump the drug back into the GI lumen.
- Chemical instability: Degradation of the compound in the acidic environment of the stomach or enzymatic degradation in the intestine can reduce its availability.

Q4: Are there any known signaling pathways affected by **ZY-444** that I should be aware of for my experiments?

A4: Yes, **ZY-444** has been reported to suppress the Wnt/ β -catenin/Snail signaling pathway by preventing the nuclear translocation of β -catenin.[5] It has also been shown to inhibit the MAPK/ERK signaling pathway.[5][6] Understanding these pathways can be crucial for designing pharmacodynamic endpoint assays.

Troubleshooting Guides

Issue 1: High variability or low exposure of **ZY-444** in pharmacokinetic (PK) studies.

- Possible Cause 1: Poor drug dissolution and absorption.
 - Troubleshooting Steps:
 - Particle Size Reduction: Consider micronization or nanomilling of the **ZY-444** powder to increase the surface area for dissolution.
 - Formulation Optimization: Experiment with different formulation strategies to enhance solubility. Options include:
 - Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) can improve solubilization and absorption.

- Amorphous Solid Dispersions (ASDs): Dispersing **ZY-444** in a polymer matrix can prevent crystallization and improve the dissolution rate.
 - Inclusion Complexes: Using cyclodextrins to form inclusion complexes can enhance aqueous solubility.
 - Route of Administration: If oral bioavailability remains a significant challenge, consider alternative routes such as intraperitoneal (IP) or intravenous (IV) injection for initial efficacy studies to establish a therapeutic window.
- Possible Cause 2: First-pass metabolism.
 - Troubleshooting Steps:
 - In Vitro Metabolic Stability: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes to determine the intrinsic clearance of **ZY-444**.
 - Co-administration with Inhibitors: In preclinical models, co-administration with a broad-spectrum cytochrome P450 inhibitor (e.g., 1-aminobenzotriazole) can help to understand the impact of first-pass metabolism. Note: This is for investigational purposes only.

Issue 2: Inconsistent tumor growth inhibition in xenograft models despite consistent dosing.

- Possible Cause 1: Insufficient drug concentration at the tumor site.
 - Troubleshooting Steps:
 - Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: If possible, conduct a PK/PD study to correlate plasma and tumor concentrations of **ZY-444** with the observed anti-tumor effect.
 - Dose Escalation: Carefully designed dose-escalation studies can help determine if a higher dose is required to achieve therapeutic concentrations in the tumor.
 - Formulation Impact on Tumor Penetration: Evaluate if the chosen formulation influences the distribution of **ZY-444** into the tumor tissue.

- Possible Cause 2: Development of resistance.
 - Troubleshooting Steps:
 - Analyze Resistance Mechanisms: Investigate potential mechanisms of resistance, such as upregulation of efflux pumps or alterations in the target pathway.
 - Combination Therapy: Explore rational combination therapies. For example, combining **ZY-444** with an inhibitor of a compensatory signaling pathway could enhance efficacy.

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Mice

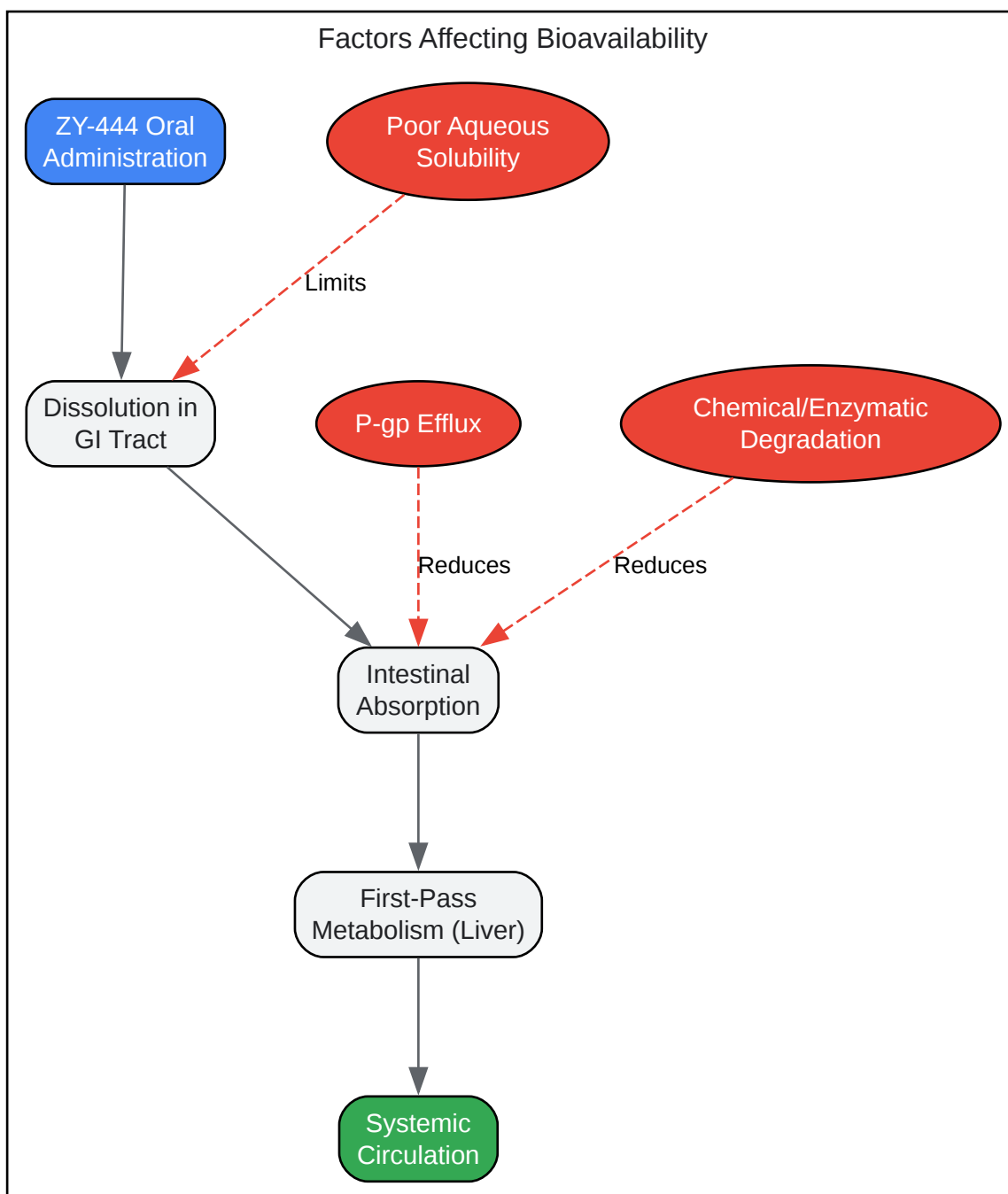
- Animal Model: Use a suitable mouse strain (e.g., BALB/c or nude mice), typically 6-8 weeks old.
- Formulation Preparation: Prepare the **ZY-444** formulation for oral gavage or intravenous injection. A common vehicle for oral administration of poorly soluble compounds is a mixture of DMSO, PEG400, and saline.
- Dosing:
 - Oral (PO): Administer a single dose of **ZY-444** (e.g., 10-50 mg/kg) via oral gavage.
 - Intravenous (IV): Administer a single dose of **ZY-444** (e.g., 1-5 mg/kg) via tail vein injection to determine absolute bioavailability.
- Blood Sampling: Collect blood samples (e.g., via retro-orbital or tail vein sampling) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
- Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.
- Bioanalysis: Quantify the concentration of **ZY-444** in plasma samples using a validated analytical method, such as LC-MS/MS.

- Data Analysis: Calculate key pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

Table 1: Key Pharmacokinetic Parameters to Evaluate

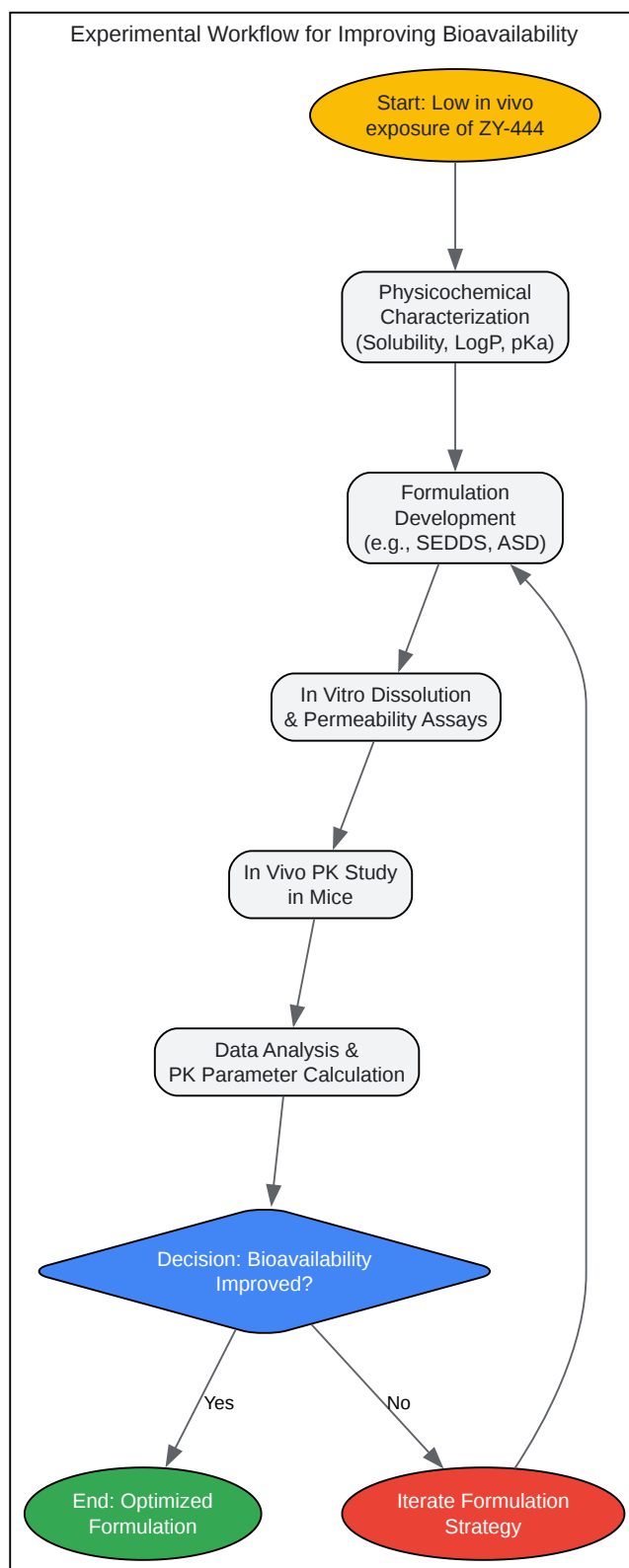
Parameter	Description
C _{max}	Maximum observed plasma concentration
T _{max}	Time to reach C _{max}
AUC	Area under the plasma concentration-time curve
t _{1/2}	Half-life of the drug
F%	Absolute oral bioavailability (calculated as $(AUC_{oral} / AUC_{IV}) * (Dose_{IV} / Dose_{oral}) * 100$)

Visualizations



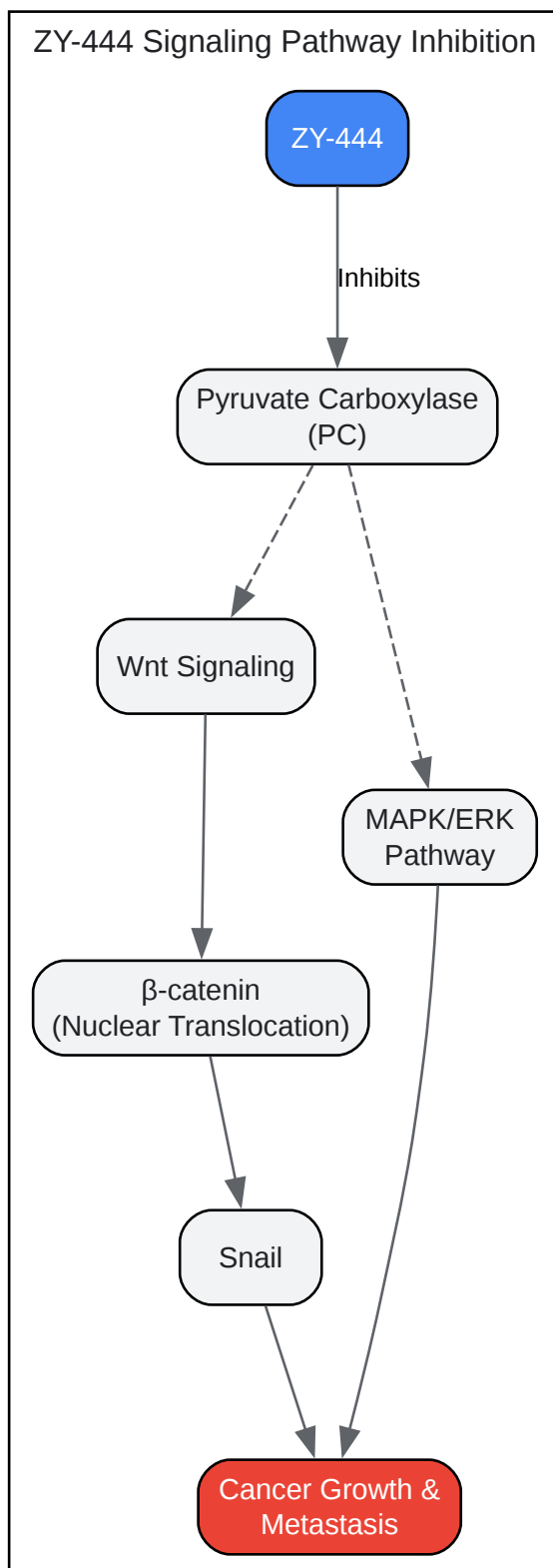
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A diagram illustrating the key factors that can influence the oral bioavailability of **ZY-444**.



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A flowchart outlining the experimental workflow for troubleshooting and improving the in vivo bioavailability of **ZY-444**.



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A simplified diagram of the signaling pathways inhibited by **ZY-444**, leading to the suppression of cancer progression.

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